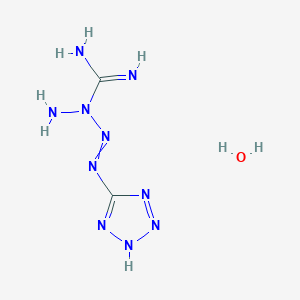

Tetrazene explosive

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C2H8N10O |

|---|---|

Molecular Weight |

188.15 g/mol |

IUPAC Name |

1-amino-1-(2H-tetrazol-5-yldiazenyl)guanidine;hydrate |

InChI |

InChI=1S/C2H6N10.H2O/c3-1(4)12(5)11-8-2-6-9-10-7-2;/h5H2,(H3,3,4)(H,6,7,9,10);1H2 |

InChI Key |

ZLAGPWONHHROPL-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NNN=N1)N=NN(C(=N)N)N.O |

Pictograms |

Explosive; Irritant |

Synonyms |

1-(5-tetrazolyl)-4-guanyltetrazene hydrate tetrazene explosive |

Origin of Product |

United States |

Foundational & Exploratory

Crystal Structure Analysis of Tetrazene Polymorphs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the polymorphic forms of tetrazene (5-[(1E)-3-amidiniotetraz-1-en-1-yl]tetrazolide hydrate), a primary explosive used as an energetic sensitizer (B1316253) in initiating compositions.[1] Understanding the crystal structure of different polymorphs is critical as it influences key physicochemical properties such as density, stability, and sensitivity to external stimuli.[1] This document summarizes the crystallographic data, experimental protocols for synthesis and characterization, and the relationship between the known polymorphs of tetrazene.

Overview of Tetrazene Polymorphs

Historically, two polymorphs of tetrazene, designated Form A and Form B, were identified.[2][3] However, recent and more detailed investigations have clarified the polymorphic landscape, confirming the existence of two distinct forms: Form A and a newly characterized Form C.[1][4][5] It is now understood that Form C is the initial product of the synthesis, which can then transition to the more stable Form A under specific conditions.[1][4][5] The original Form B is considered to be structurally identical to Form A.[2]

Crystallographic Data

The crystallographic data for Form A and Form C of tetrazene have been determined through single-crystal and powder X-ray diffraction (XRD) studies. A summary of the key quantitative data is presented below for comparative analysis.

Table 1: Crystallographic Data for Tetrazene Polymorphs

| Parameter | Form A | Form C |

| Chemical Formula | C₂H₈N₁₀O | C₂H₈N₁₀O |

| Formula Weight | 188.17 | 188.17 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/a | Cc |

| a (Å) | 12.155(2) | 12.083(1) |

| b (Å) | 6.495(1) | 6.452(1) |

| c (Å) | 10.082(2) | 10.160(1) |

| α (°) | 90 | 90 |

| β (°) | 104.58(3) | 106.15(1) |

| γ (°) | 90 | 90 |

| Volume (ų) | 769.3(3) | 760.8(2) |

| Z | 4 | 4 |

| Calculated Density (g·cm⁻³) | 1.628 | 1.645 |

| Temperature (K) | 293 | 150 |

Data for Form A is based on the reinvestigation of Duke's data, and Form C data is from recent studies.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of tetrazene polymorphs. The following sections outline the key experimental procedures.

Synthesis of Tetrazene Polymorphs

3.1.1. Synthesis of Tetrazene Form A Form A can be prepared by reacting an acidic aqueous solution of aminoguanidinium nitrate (B79036) (AGN) with an aqueous solution of sodium nitrite (B80452).[6] A common alternative method starts with aminoguanidinium bicarbonate (AGB).[6]

-

Procedure: 5-aminotetrazole (B145819) hydrate (B1144303) and aminoguanidine (B1677879) nitrate are dissolved in water at room temperature. An aqueous solution of sodium nitrite is then added to the mixture. The reaction is typically carried out for an extended period (e.g., 4 hours at 40 °C) to ensure the formation of Form A.[1] The pH of the solution is a critical parameter and is best maintained in the weakly acidic range of 4.0-6.0.[6]

3.1.2. Synthesis of Tetrazene Form C Form C is the kinetically favored product and is formed under shorter reaction times.[1][4]

-

Procedure: The synthesis follows the same initial steps as for Form A. However, the reaction time is significantly shortened. For instance, the reaction can be stopped approximately 35 minutes after precipitation begins to isolate Form C.[1] To obtain a pure C form, the reaction can be conducted at 40 °C for 4 hours.[1]

3.1.3. Single Crystal Growth of Tetrazene Form C Growing single crystals suitable for X-ray analysis requires specific conditions.

-

Procedure: Sodium nitrite and bisaminoguanidinium sulfate (B86663) are dissolved in water. The pH of the solution is adjusted to a range of 5.2–5.7 using acetic acid. The mixture is then left undisturbed at laboratory temperature. Large orange-yellow crystals of Form C typically form by the following day.[1]

Analytical Characterization Methods

3.2.1. X-Ray Powder Diffraction (XRPD) XRPD is used to identify the polymorphic form of a bulk sample and to assess its phase purity.[1]

-

Protocol: A powdered sample of tetrazene is analyzed using a diffractometer. The resulting diffraction pattern, which plots intensity versus the diffraction angle (2θ), is unique to a specific crystal structure. The experimental pattern is then compared with calculated patterns from single-crystal data to confirm the polymorph (Form A or C).[1][4]

3.2.2. Vibrational Spectroscopy (FTIR and Raman) Infrared and Raman spectroscopy are employed to differentiate between the polymorphs based on their vibrational modes.[1][5]

-

Protocol: For FTIR spectroscopy, a sample is prepared (e.g., as a KBr pellet) and analyzed. For Raman spectroscopy, a laser is focused on the sample. While the spectra of Form A and Form C are very similar, discernible differences exist, particularly in the NH stretching region (3500–2800 cm⁻¹) of the infrared spectra and in several bands in the fingerprint region (1700–600 cm⁻¹) of both FTIR and Raman spectra.[1]

3.2.3. Thermal Analysis Differential Scanning Calorimetry (DSC) can be used to study the thermal properties and stability of the polymorphs.

-

Protocol: A small, accurately weighed sample (0.5-0.7 mg) is placed in a crucible (e.g., ceramic) and heated at a constant rate (e.g., 5 °C·min⁻¹) under an inert nitrogen atmosphere.[6] The resulting thermogram reveals thermal events such as decomposition.

Polymorphic Transformation and Analysis Workflow

The relationship between Form C and Form A is a critical aspect of tetrazene chemistry. Form C is the primary reaction product, which then converts to Form A over time, a process accelerated by temperature and the presence of water.[1][4][5]

Polymorphic Transformation Pathway

The diagram below illustrates the synthesis pathway leading to the formation of Form C and its subsequent transformation into Form A.

Caption: Synthesis and transformation pathway of tetrazene polymorphs.

Experimental Analysis Workflow

The comprehensive analysis of a synthesized tetrazene sample involves a series of characterization techniques to determine its polymorphic identity and purity.

Caption: Workflow for the characterization of tetrazene polymorphs.

References

- 1. mdpi.com [mdpi.com]

- 2. X-Ray crystal and molecular structure of ‘tetrazene’, (‘Tetracene’), C2H8N10O - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. Tetrazene-Characterization of Its Polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bibliotekanauki.pl [bibliotekanauki.pl]

thermal decomposition pathway of tetrazene explosive

An in-depth technical guide on the thermal decomposition of tetrazene explosive is provided for researchers, scientists, and drug development professionals. This document outlines the core decomposition pathways, summarizes key quantitative data, details experimental protocols from cited research, and provides a visual representation of the decomposition process.

Introduction to Tetrazene

Tetrazene (1-(5-tetrazolyl)-3-guanyl tetrazene hydrate) is a primary explosive used to sensitize priming compositions in detonators and ammunition.[1][2] Its effectiveness is linked to its thermal instability and low ignition temperature.[1] Understanding the thermal decomposition pathway of tetrazene is critical for predicting its stability, performance, and safety during storage and handling. The decomposition is a complex, exothermic, and autocatalytic process that proceeds through multiple stages.[1][2][3]

Thermal Decomposition Pathway

The thermal decomposition of tetrazene is a complex process that initiates at temperatures around 90°C and becomes rapid near its ignition temperature of approximately 140°C.[2][3] The overall pathway is characterized by an initial softening of the material, followed by a multi-stage exothermic reaction.[3] The process is autocatalytic, meaning a product of the decomposition acts as a catalyst, accelerating the reaction over time.[1][3]

The primary solid decomposition product identified at lower temperatures (90°C) is 5-aminotetrazole (B145819).[1][4] Spectroscopic evidence suggests this product forms from rearrangements and fragmentation of both the tetrazole ring and the guanyl side chain, with a proposed guanyl azide (B81097) intermediate.[1][4] The initial, most energetic phase of the decomposition follows a bimolecular rate law and involves the interaction between the reactant and a reactive intermediate.[3] This is followed by a second, slower decomposition stage that may involve the further breakdown of initial products.[3]

Below is a diagram illustrating the proposed thermal decomposition pathway of tetrazene.

Caption: Proposed .

Quantitative Decomposition Data

The thermal decomposition of tetrazene has been characterized by various kinetic and thermodynamic parameters obtained through thermal analysis techniques.

| Parameter | Value | Conditions / Method | Reference |

| Ignition Temperature | ~140 °C (413 K) | DSC/TGA | [3] |

| Exothermic Decomposition Onset | 128 °C | Differential Thermal Analysis (DTA) | [5] |

| Detonation Temperature | 137 °C | Differential Thermal Analysis (DTA) | [5] |

| Activation Energy (Ea) | 185 kJ/mol | Isothermal DSC (385 K to 400 K) | [3] |

| Net Heat Output (Stage 1) | 398 ± 36 J/g | DSC | [3] |

| Mass Loss (Stage 1) | ~14% | TGA | [3] |

| Pre-exponential Factor (log₁₀ A) | 24.42 s⁻¹ | Isothermal DSC | [3] |

| Rate Law (Stage 1) | Autocatalytic, Bimolecular | Kinetic Analysis | [3] |

Experimental Protocols

The characterization of tetrazene's thermal decomposition relies on several key analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with the thermal transitions of tetrazene as a function of temperature.

-

Objective: To determine the ignition temperature, heat of decomposition, and kinetic parameters.[3]

-

Methodology:

-

Non-isothermal DSC: Samples are heated at a constant rate in uncrimped aluminum pans under a slow stream of oxygen-free nitrogen (flow rate typically 15-20 mL/min).[3] This method helps identify the onset temperature of exothermic decomposition.[3][5]

-

Isothermal DSC: Samples are held at a constant temperature (e.g., between 387 K and 398 K) to study the reaction kinetics over time.[3] The extent of the reaction is determined by integrating the heat flow curve. The data is then used to determine the activation energy and pre-exponential factor by applying an Arrhenius rate dependency analysis.[3]

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time, providing information on decomposition and volatilization.

-

Objective: To quantify the mass loss during decomposition stages.[3]

-

Methodology:

-

Isothermal TGA: A sample of tetrazene is held at a constant temperature (e.g., 399 K) in a sample pan under a slow stream of inert gas like nitrogen.[3] The mass of the sample is recorded over time. This technique revealed an initial mass loss of approximately 14% during the first stage of decomposition.[3]

-

Spectroscopic Analysis (IR and UV)

Infrared (IR) and ultraviolet (UV) spectroscopy are employed to monitor the chemical changes during decomposition by identifying the disappearance of the reactant and the formation of products.

-

Objective: To identify solid decomposition products and monitor the reaction rate at lower temperatures.[1]

-

Methodology:

-

A sample of tetrazene is heated in an oven at a constant temperature (e.g., 90°C).[1]

-

At various time intervals, the sample is analyzed using IR and UV spectroscopy.[1]

-

The rate of formation of the major product, 5-aminotetrazole, is determined by creating a calibration graph of UV absorbance against the concentration of a known standard.[1] This method confirmed that at 90°C, tetrazene is almost completely converted to 5-aminotetrazole after approximately six days.[1]

-

Hot-Stage Microscopy

This technique is used to visually observe the physical changes in a material as it is heated.

-

Objective: To observe the physical state of tetrazene prior to and during decomposition.[3]

-

Methodology: A small sample of tetrazene is placed on a microscope stage equipped with a heating element. The sample is heated while being observed under magnification. This method confirmed that tetrazene softens before it undergoes exothermic decomposition, rather than melting at a distinct temperature.[3]

References

understanding the impact and friction sensitivity of tetrazene

An In-depth Technical Guide to the Impact and Friction Sensitivity of Tetrazene

For researchers, scientists, and drug development professionals, a thorough understanding of the energetic properties of compounds is paramount for safe handling and effective utilization. This guide provides a detailed analysis of the impact and friction sensitivity of tetrazene, a primary explosive commonly used as a sensitizer (B1316253) in priming compositions.

Introduction to Tetrazene

Tetrazene, chemically known as 1-(5-tetrazolyl)-4-guanyltetrazene hydrate, is a nitrogen-rich energetic material.[1] Its primary application is to increase the sensitivity of priming compositions to ignition by mechanical stimuli such as impact and friction.[1] While it is effective as a sensitizer, its inherent sensitivity necessitates careful handling and a comprehensive understanding of its explosive properties.[2][3] The crystal structure of tetrazene can exist in different polymorphic forms, which can influence its sensitivity.[4]

Impact and Friction Sensitivity Data

The sensitivity of an explosive material to mechanical stimuli is a critical parameter for safety and performance assessment. Standardized tests, such as the BAM (Bundesanstalt für Materialprüfung) fall hammer and friction tests, are employed to quantify these properties. The following tables summarize the available quantitative data for the impact and friction sensitivity of tetrazene.

Table 1: Impact Sensitivity of Tetrazene

| Crystal Form | H50 (mm) | E50 (J) | Test Method | Reference |

| Not Specified | 2.66 | 0.098 | BAM Fallhammer | [3] |

| GNGT-C | - | 1.34 | Not Specified | [4] |

| GNGT-A | - | 1.13 | Not Specified | [4] |

H50: The height from which a standard drop weight causes initiation in 50% of trials. E50: The impact energy at which there is a 50% probability of initiation.

Table 2: Friction Sensitivity of Tetrazene

| Crystal Form | F50 (N) | Test Method | Reference |

| GNGT-C | 5.14 | Not Specified | [4] |

| GNGT-A | 4.88 | Not Specified | [4] |

| Not Specified | 27 (100% probability) | FSKM-PEx friction sensitivity tester | [1] |

F50: The frictional force at which there is a 50% probability of initiation.

It has been observed that the A-form of tetrazene is slightly more sensitive to impact than the C-form, a phenomenon that may be attributed to its rougher surface and increased porosity, which can create additional "hot spots."[4] However, for practical industrial applications, these differences are generally considered inconsequential.[4]

Experimental Protocols

Standardized testing is crucial for obtaining reliable and comparable sensitivity data. The following sections detail the methodologies for the BAM fall hammer and friction tests.

BAM Fall Hammer Test for Impact Sensitivity

The BAM fall hammer test determines the sensitivity of a substance to impact energy.[5][6]

Apparatus:

-

A fall hammer apparatus consisting of a steel block, anvil, sample holder, and a set of drop weights (e.g., 1 kg, 5 kg, 10 kg).[7]

-

The sample is confined in a device, typically consisting of two steel cylinders and a guide ring.[8]

Procedure:

-

A small, measured amount of the sample (typically around 40 mm³) is placed in the sample holder.

-

The sample holder is placed on the anvil in the fall hammer apparatus.

-

A drop weight is raised to a specific height and released, allowing it to fall and impact the sample.

-

The outcome of each impact (e.g., no reaction, decomposition, or explosion) is recorded.[7]

-

The test is repeated at various drop heights to determine the height at which there is a 50% probability of initiation (H50). This is often determined using statistical methods like the Bruceton or Neyer D-optimal test.[7]

-

The impact energy (E50) is calculated from the H50 value and the mass of the drop weight.

BAM Friction Test for Friction Sensitivity

The BAM friction test is used to assess the sensitivity of a substance to frictional stimuli.[9][10]

Apparatus:

-

A friction apparatus consisting of a fixed porcelain pin and a movable porcelain plate.[9][11]

-

A loading arm with a set of weights to apply a known force to the porcelain pin.[11]

Procedure:

-

A small amount of the sample (approximately 10 mm³) is spread on the porcelain plate.[11]

-

The porcelain pin is lowered onto the sample, and a specific load is applied using the loading arm and weights.

-

The porcelain plate is moved back and forth under the pin for a specified distance (e.g., 10 mm) at a constant speed.[11]

-

The outcome of each test (e.g., no reaction, crackling, or explosion) is observed and recorded.

-

The test is repeated with different loads to determine the lowest frictional force that causes an initiation in at least one out of six trials or the force at which there is a 50% probability of initiation (F50).[11]

Initiation and Decomposition Pathway

The initiation of explosion in tetrazene by impact or friction is a complex process that begins with the formation of "hot spots." These are localized regions of high temperature generated by the rapid conversion of mechanical energy. Once a hot spot reaches a critical temperature, it triggers a self-sustaining, exothermic chemical decomposition reaction that propagates through the material, leading to an explosion.

The thermal decomposition of tetrazene is known to be an autocatalytic process, meaning that the products of the decomposition accelerate the reaction rate.[1] While the precise, detailed chemical steps of decomposition under the rapid and localized conditions of impact and friction are difficult to study directly, the overall process can be represented by the following logical pathway.

Experimental Workflow Visualization

The standardized procedures for determining impact and friction sensitivity follow a systematic workflow to ensure the reliability and reproducibility of the results. The following diagram illustrates a typical experimental workflow for these tests.

References

- 1. Tetrazene explosive - Wikipedia [en.wikipedia.org]

- 2. dekra.us [dekra.us]

- 3. researchgate.net [researchgate.net]

- 4. Tetrazene–Characterization of Its Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the BAM fall hammer impact sensitivity test? [qinsun-lab.com]

- 6. fauske.com [fauske.com]

- 7. d-nb.info [d-nb.info]

- 8. d-nb.info [d-nb.info]

- 9. utec-corp.com [utec-corp.com]

- 10. smsenergetics.com [smsenergetics.com]

- 11. etusersgroup.org [etusersgroup.org]

An In-depth Technical Guide on the Hydrolytic Stability and Degradation of Tetrazene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of tetrazene and its degradation products. Due to the limited availability of specific hydrolytic stability data in publicly accessible literature, this document summarizes the known information on its decomposition in aqueous and thermal environments. Furthermore, it furnishes detailed experimental protocols, derived from established regulatory guidelines, to enable researchers to conduct their own hydrolytic stability studies.

Introduction to Tetrazene

Tetrazene (1-(5-tetrazolyl)-4-guanyltetrazene hydrate) is an energetic material primarily used as a sensitizer (B1316253) in primary explosive compositions for detonators and primers.[1] Its chemical structure, featuring a high nitrogen content, is responsible for its explosive properties but also contributes to its inherent instability under certain environmental conditions.[2] While not a pharmaceutical agent, understanding its stability and degradation is critical for ensuring the safety, reliability, and shelf-life of munitions, as well as for environmental risk assessment.[1][3] Tetrazene is known to be sensitive to heat, shock, and friction.[1] It is reported to be stable at ordinary temperatures when stored wet and is often transported under water.[1] However, its stability is compromised at elevated temperatures, with hydrolysis reported to occur when heated to 50°C and decomposition becoming rapid in boiling water.[3]

Hydrolytic and Thermal Stability of Tetrazene

However, studies on its thermal decomposition provide significant insights into its stability in the presence of water at elevated temperatures. Tetrazene is known to be thermally unstable, and its decomposition is often studied in the context of accelerated aging and shelf-life prediction for explosive compositions.[1]

One study focused on the thermal decomposition of tetrazene at 90°C. While this represents thermal rather than pure hydrolytic degradation, the presence of hydrate (B1144303) water and potential atmospheric moisture makes it relevant. The study revealed that tetrazene decomposes almost completely after approximately one week at this temperature.[4]

Table 1: Summary of Tetrazene Thermal Decomposition Data

| Parameter | Condition | Observation | Source |

| Decomposition Temperature | Heating at 90°C | Substantial decomposition observed. | [4] |

| Time to Decomposition | Heating at 90°C | Almost complete decomposition after 6 days. | [4] |

| Decomposition in Water | Boiling Water | Extremely rapid decomposition. | [1] |

| Aqueous Instability | Room Temperature | Known to degrade in aqueous and methanol (B129727) solutions. | [5] |

Degradation Products of Tetrazene

The decomposition of tetrazene leads to the formation of several degradation products. The primary and most consistently reported product of thermal decomposition is 5-aminotetrazole (B145819).[2][4]

Major Degradation Product

A key study on the thermal decomposition of tetrazene at 90°C provided a quantitative analysis of the primary solid residue.

-

5-Aminotetrazole: This compound was identified as the main solid residue. The study found that for every 1.0 mole of tetrazene decomposed, approximately 1.7 moles of 5-aminotetrazole were formed.[4] This stoichiometry suggests a complex reaction mechanism where both the tetrazole ring and the guanyl side chain of the parent molecule contribute to the formation of 5-aminotetrazole.[4] Guanyl azide (B81097) is proposed as a reactive intermediate in this process.[4]

Other and Gaseous Degradation Products

Other degradation products have been reported, particularly from decomposition in boiling water.

-

Nitrogen Gas (N₂): The evolution of gaseous products is a hallmark of tetrazene decomposition. Decomposition in boiling water is reported to form two molecules of nitrogen per mole of tetrazene.[1]

-

Ammonia (NH₃) [3]

-

Guanidine [3]

-

1H-Tetrazole [2]

Table 2: Summary of Identified Tetrazene Degradation Products

| Degradation Product | Condition of Formation | Quantitative Data | Source |

| 5-Aminotetrazole | Thermal Decomposition at 90°C | ~1.7 moles formed per mole of tetrazene. | [4] |

| **Nitrogen Gas (N₂) ** | Decomposition in Boiling Water | ~2.0 moles formed per mole of tetrazene. | [1] |

| Ammonia | Decomposition in Boiling Water | Not Quantified | [3] |

| Guanidine | Decomposition in Boiling Water | Not Quantified | [3] |

| 1H-Tetrazole | Thermal Decomposition | Not Quantified | [2] |

| Guanyl Azide | Thermal Decomposition at 90°C | Identified as an intermediate. | [4] |

Proposed Degradation Pathway

Based on the identified degradation products, a simplified pathway for the thermal decomposition of tetrazene can be proposed. The process is initiated by the cleavage of the tetrazene chain, leading to the formation of intermediates that rearrange and decompose into more stable products.

Caption: Proposed thermal degradation pathway for tetrazene.

Experimental Protocols

To address the gap in quantitative hydrolytic stability data, this section provides a detailed methodology for conducting a comprehensive study based on the OECD Guideline 111 for Testing of Chemicals ("Hydrolysis as a Function of pH") and utilizing the analytical method outlined in EPA Method 8331.[5][6][7]

Objective

To determine the rate of hydrolytic degradation of tetrazene at various pH levels and temperatures and to identify and quantify its major degradation products.

Materials and Reagents

-

Tetrazene (Standard Analytical Reference Material)

-

HPLC Grade Methanol

-

Organic-free Reagent Water

-

Buffer solutions: pH 4.0 (e.g., acetate), pH 7.0 (e.g., phosphate), and pH 9.0 (e.g., borate), sterile-filtered.

-

1-Decanesulfonic acid, sodium salt (for HPLC mobile phase)

-

Glacial Acetic Acid (for pH adjustment)

-

Analytical standards for expected degradation products (e.g., 5-aminotetrazole)

Experimental Workflow

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Multi-stage decomposition of 5-aminotetrazole derivatives: kinetics and reaction channels for the rate-limiting steps - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP03479A [pubs.rsc.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. epa.gov [epa.gov]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. oecd.org [oecd.org]

The Historical Development of Tetrazene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazene, chemically known as 1-(5-tetrazolyl)-4-guanyltetrazene hydrate, is a primary explosive that has played a significant, albeit specialized, role in the history of energetic materials. While not powerful enough to be used as a standalone initiator, its high sensitivity to impact, friction, and heat has made it an indispensable sensitizer (B1316253) in priming compositions for over a century. This technical guide provides a comprehensive overview of the historical development of tetrazene, from its initial synthesis to its use in modern ordnance, with a focus on its chemical properties, synthesis methodologies, and performance characteristics.

Historical Overview

The discovery of tetrazene is credited to German chemists K. A. Hofmann and Rudolf Roth in 1910.[1] Their work, published in "Berichte der Deutschen Chemischen Gesellschaft," detailed the synthesis of this novel, highly nitrogenous compound.[1] However, the correct molecular structure of tetrazene was not fully elucidated until 1971 by J. R. C. Duke through X-ray crystallography.

The primary application of tetrazene emerged in the 1920s in Germany, where it was incorporated into primer compositions.[2] Its adoption was driven by the need for non-corrosive and less toxic alternatives to the mercury fulminate-based primers of the era. In the United States, tetrazene saw widespread use starting in 1948 with the development of primer compositions like FA956, which also contained lead styphnate.[2] It continues to be a critical component in many military and civilian primer formulations, such as the NOL-130 mixture.[3][4]

Physicochemical and Explosive Properties

Tetrazene is a colorless or pale yellow crystalline solid.[5] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₂H₆N₁₀·H₂O | [6] |

| Molar Mass | 188.15 g/mol | [6] |

| Density | ~1.7 g/cm³ | [6] |

| Decomposition Temperature | Starts to decompose around 118.6 °C, with a peak at 126.3 °C | [6] |

| Detonation Velocity | ~4,000 m/s | [6] |

| Impact Sensitivity | Slightly more sensitive than mercury fulminate. | [6] |

| Friction Sensitivity | High; 100% probability of ignition at 27N of frictional force. | [6] |

One of the defining characteristics of tetrazene is its high sensitivity to external stimuli, which makes it an excellent sensitizer. However, this sensitivity also comes with drawbacks, including relatively low thermal and hydrolytic stability.[7] Studies on its thermal decomposition have shown that at elevated temperatures (e.g., 90°C), it decomposes to form 5-aminotetrazole (B145819) and other products.[8][9]

Historical Synthesis Protocols

The synthesis of tetrazene has remained fundamentally unchanged since its discovery, relying on the diazotization of an aminoguanidine (B1677879) salt.

Original Synthesis by Hofmann and Roth (1910)

The foundational method developed by Hofmann and Roth involved the reaction of aminoguanidine nitrate (B79036) with sodium nitrite (B80452) in an aqueous solution. Their original paper describes the formation of a colorless, well-crystallized product.[1]

Experimental Protocol (Reconstructed from historical sources): A solution of aminoguanidine nitrate is prepared in water. To this, a solution of sodium nitrite is added. The reaction is typically carried out in a neutral to slightly acidic medium, often with the addition of acetic acid to control the pH. The tetrazene product precipitates from the solution and is then filtered, washed, and dried.

Modern Synthesis Variations

While the core chemistry remains the same, modern production methods have been optimized for yield, purity, and safety. Variations include the use of different aminoguanidine salts, such as aminoguanidine bicarbonate or sulfate, and precise control of reaction parameters like temperature and pH.[10][11]

Typical Modern Laboratory Synthesis:

-

Dissolve aminoguanidine bicarbonate in water and glacial acetic acid with gentle warming to form a solution.[12]

-

Cool the solution to approximately 30°C.[13]

-

Add solid sodium nitrite to the solution and swirl to dissolve.[12][13]

-

Allow the mixture to stand at room temperature for several hours (e.g., 22-24 hours) for the tetrazene to precipitate.[12]

-

The resulting solid is collected by filtration, washed thoroughly with water, and dried at room temperature.[12]

Visualizing the Historical and Chemical Context

To better illustrate the key relationships and processes in the development of tetrazene, the following diagrams are provided.

Caption: A timeline of major milestones in the history of tetrazene.

Caption: A generalized workflow for the synthesis of tetrazene.

Caption: A simplified representation of the thermal decomposition of tetrazene.

Conclusion

Tetrazene holds a unique place in the field of energetic materials. Its historical development reflects the ongoing quest for safer and more reliable initiating systems. While newer, more stable sensitizers are the subject of current research, the longevity of tetrazene in primer compositions is a testament to its effectiveness. A thorough understanding of its history, chemistry, and properties remains crucial for researchers in ordnance, as well as for those in other fields who may encounter this or related high-nitrogen compounds.

References

- 1. ia800607.us.archive.org [ia800607.us.archive.org]

- 2. Multi-stage decomposition of 5-aminotetrazole derivatives: kinetics and reaction channels for the rate-limiting steps - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP03479A [pubs.rsc.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Reactions of aminoguanidine and guanidine with 3- and 5-formyl-4-arylaminopyridones | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Explosive Characteristics of Tetrazene and MTX-1 | CoLab [colab.ws]

- 8. Decomposition Pathways of Some 3,6-Substituted s-Tetrazines (2000) | Jimmie C. Oxley | 24 Citations [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Tetrazene–Characterization of Its Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diazoamido-und Diazohydrazo-Verbindungen aus Diazotetrazol, Beiträge zur ... - Heinrich Hock - Google Books [books.google.com]

- 12. Safety testing of explosives - Wikipedia [en.wikipedia.org]

- 13. apps.dtic.mil [apps.dtic.mil]

Theoretical and Computational Analysis of Tetrazene Properties: A Technical Guide

Introduction

Tetrazenes and their derivatives, particularly s-tetrazines, are a class of nitrogen-rich heterocyclic compounds that have garnered significant attention from the scientific community. Their high nitrogen content and large positive heats of formation make them valuable as energetic materials for applications in propellants, explosives, and pyrotechnics[1][2][3]. The parent compound, s-tetrazine, is a foundational structure for many high-energy density materials (HEDMs)[3]. Computational chemistry has become an indispensable tool for investigating these molecules, allowing for the rapid screening of potential structures and providing deep insights into their properties and reaction mechanisms[4][5]. Theoretical studies, primarily using Density Functional Theory (DFT), enable the prediction of crucial energetic properties such as heats of formation, densities, detonation velocities, and thermal stability, thereby guiding the synthesis of novel, high-performance energetic materials[1][6][7].

This guide provides a technical overview of the theoretical and computational methodologies used to study tetrazene properties, summarizes key quantitative data from various studies, and visualizes the typical computational workflows and decomposition pathways involved.

Computational Methodologies and Protocols

The theoretical investigation of tetrazene derivatives relies heavily on quantum chemical calculations to predict their geometric structures, electronic properties, and energetic performance. Density Functional Theory (DFT) is the most common method employed due to its balance of computational cost and accuracy[1][6][7].

Geometry Optimization and Electronic Structure: The first step in any computational study is the optimization of the molecule's geometry to find its lowest energy conformation. This is typically performed using DFT methods.

-

Functionals: The B3LYP and B3PW91 functionals are frequently used for these calculations[1][2].

-

Basis Sets: The 6-31G(d,p), 6-31+G(d,p), 6-311G**, and 6-311+G* basis sets are commonly employed to provide a good description of the electronic structure[1][7][8].

-

Frequency Analysis: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide zero-point vibrational energies (ZPVE), which are crucial for accurate energy predictions.

Calculation of Energetic Properties:

-

Heat of Formation (HOF): The gas-phase HOF is a critical parameter for evaluating energetic materials. It is often predicted by designing isodesmic reactions[2][6][7]. This approach conserves the number and types of chemical bonds on both sides of the reaction, which helps to reduce calculation errors by canceling out systematic deficiencies in the computational method[2]. The solid-phase HOF can then be estimated using the gas-phase HOF in conjunction with the heat of sublimation, which is often derived using the Politzer approach[7].

-

Crystal Density (ρ): The density of the material in its solid state is another vital property. It can be predicted through molecular packing calculations using force fields like Dreiding or CVFF[6][7].

-

Detonation Performance: With the calculated solid-state HOF and crystal density, key detonation parameters such as detonation velocity (D) and detonation pressure (P) can be evaluated using the Kamlet-Jacobs (K-J) equations[6][7].

Below is a diagram illustrating the typical workflow for these computational studies.

Caption: Computational workflow for evaluating energetic properties of tetrazene derivatives.

Quantitative Data on Tetrazene Derivatives

Theoretical studies have been performed on a wide range of s-tetrazine derivatives to screen for potential high-energy density materials. The introduction of specific functional groups (substituents) can dramatically alter the energetic properties. Groups like –N3 (azide), –NO2 (nitro), –NF2, and –ONO2 are particularly effective at enhancing performance[2][6][7].

Table 1: Calculated Heats of Formation (HOF) for Selected Tetrazine Derivatives

| Compound/Derivative | Computational Method | Gas-Phase HOF (kJ/mol) | Reference |

| 2-Tetrazene (H₂N-N=N-NH₂) | G3B3 | 301.3 | [9] |

| Furazano[3,4-e]-1,2,3,4-tetrazine-1,3-dioxide (FTDO) | B3LYP/6-31+G(d,p) | 661.0 | [8] |

| Di-s-tetrazine derivatives with -N3 group | DFT | Significantly increased | [6][7] |

| Di-s-tetrazine derivatives with -N=N- linkage | DFT | Significantly increased | [6][7] |

| Tetrazolo-[1,5-b]-1,2,4,5-tetrazine with -N3 group | DFT | Extremely enhanced | [2] |

| Tetrazolo-[1,5-b]-1,2,4,5-tetrazine with -N(NO₂)₂ group | DFT | Extremely enhanced | [2] |

Table 2: Predicted Detonation Properties for Selected Tetrazine Derivatives

| Compound/Derivative | Predicted Density (g/cm³) | Detonation Velocity (D) (km/s) | Detonation Pressure (P) (GPa) | Reference |

| Furazano[3,4-e]-1,2,3,4-tetrazine-1,3-dioxide (FTDO) | 1.86 | 9.49 | 40.76 | [8] |

| Polycyclic T7(C₂N₇H₂) | Not Specified | ~8.65 (upper range) | Not Specified | [10] |

| Polycyclic T72(C₂N₁₀H₂) | Not Specified | ~8.65 (upper range) | Not Specified | [10] |

| Di-s-tetrazine with -ONO₂ group | Not Specified | Enhanced performance | Enhanced performance | [6] |

| Di-s-tetrazine with -NF₂ group | Not Specified | Enhanced performance | Enhanced performance | [6] |

Note: The performance of many derivatives is often compared to standards like HMX, with compounds like FTDO showing superior detonation velocity and pressure[8].

Decomposition Pathways

Understanding the decomposition mechanism is crucial for assessing the stability and safety of energetic materials. Computational studies have elucidated several potential pathways for the decomposition of s-tetrazine and its derivatives. For the parent s-tetrazine molecule, a primary decomposition pathway involves a concerted triple dissociation that yields two molecules of hydrogen cyanide (HCN) and one molecule of nitrogen gas (N₂)[11].

However, the addition of substituent groups can significantly alter this mechanism[11]. For energetic derivatives, decomposition may instead proceed through a ring contraction mechanism or begin with the dissociation of the substituent group itself[11][12]. For example, calculations at the CASMP2/CASSCF level of theory predict that while s-tetrazine undergoes concerted triple dissociation, its energetic derivatives may follow a different pathway leading to products like NO[11]. The stability of the molecule is often related to the weakest bond, and Bond Dissociation Energy (BDE) analysis is used to identify the initial steps of decomposition.

Caption: Simplified decomposition pathways for s-tetrazine vs. its energetic derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08712C [pubs.rsc.org]

- 6. Theoretical Studies on an Energetic Material: Di-s-Tetrazine Derivatives | Scientific.Net [scientific.net]

- 7. researchgate.net [researchgate.net]

- 8. Structure and Properties of Furazano[3,4-e]-1,2,3,4-tetrazine-1,3-dioxide [energetic-materials.org.cn]

- 9. Tetrazene - Wikipedia [en.wikipedia.org]

- 10. Theoretial Study on Structure and Properties of Polycyclic Derivatives of 1,2,4,5-Tetrazine Based High Energy Density Materials [energetic-materials.org.cn]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Tetrazene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetrazene, specifically the explosive compound 1-(5-tetrazolyl)-4-guanyltetrazene hydrate (B1144303) (CAS No: 31330-63-9). Due to its application as a primary explosive and sensitizer (B1316253) in primer compositions, its solubility characteristics are critical for handling, formulation, analysis, and purification. However, quantitative solubility data in organic solvents is notably scarce in public literature, reflecting the compound's generally poor solubility and hazardous nature.

Solubility Profile of Tetrazene

Tetrazene is characterized by its low solubility in water and the majority of common organic solvents.[1][2] Its high nitrogen content and polar functional groups contribute to strong intermolecular forces, making it difficult for many organic solvents to effectively solvate the molecule. The compound is described as colorless or light yellow feathery crystals that are insoluble in cold water and decompose in boiling water.[2][3][4]

The following table summarizes the available qualitative and semi-quantitative solubility data for tetrazene in various solvents.

| Solvent | Solubility | Temperature | Source / Remarks |

| Water | Insoluble / Slightly Soluble | Cold / Room Temp. | Insoluble in cold water; decomposes in boiling water.[2][3][5] |

| Methanol (B129727) | Soluble | Room Temp. | Used to prepare standard stock solutions (~10-100 mg/L).[6] |

| Ethanol | Low / Insoluble | Room Temp. | Used as a washing solvent during synthesis, implying low solubility.[7][8] |

| Acetone | Insoluble | Room Temp. | Stated as insoluble; also used as a washing solvent.[1][7][8] |

| Acetonitrile | Practically Insoluble | Room Temp. | Preliminary tests indicated it is practically insoluble.[1] |

| Tetrahydrofuran (THF) | Practically Insoluble | Room Temp. | Preliminary tests indicated it is practically insoluble.[1] |

| N,N-Dimethylformamide (DMF) | Potentially Soluble | Not Specified | DMF is noted as a good general solvent for other explosives like RDX and HMX, suggesting it may also dissolve tetrazene, though specific data is unavailable.[9] |

| Formic Acid | Readily Dissolves | Not Specified | Dissolves readily, likely due to salt formation.[1] |

| Hydrochloric Acid (conc.) | Readily Dissolves | Not Specified | Dissolves readily, used for analysis via polarography.[1] |

| Nitric Acid (16%, cold) | Readily Dissolves | Cold | Dissolves readily.[1] |

| Sulfuric Acid (4-N) | Readily Dissolves | Not Specified | Dissolves readily.[1] |

Experimental Protocols

Detailed experimental procedures for determining tetrazene solubility are not widely published. However, protocols for synthesis and analysis provide significant insights into its solubility behavior and handling.

1. Protocol for Preparation of a Standard Solution in Methanol (Based on EPA Method 8331)

This protocol is used for creating a standard stock solution for analysis by High-Performance Liquid Chromatography (HPLC). It represents the most concrete available data for solubility in an organic solvent.

-

Objective: To prepare a ~100 mg/L stock standard solution of tetrazene in methanol.

-

Materials:

-

Standard Analytical Reference Material of Tetrazene

-

HPLC-grade Methanol

-

100-mL Class A volumetric flask

-

Vacuum desiccator

-

Analytical balance (readable to 0.0001 g)

-

-

Procedure:

-

Dry the tetrazene reference material to a constant weight in a vacuum desiccator in the dark. Extreme caution is advised as dry tetrazene is a primary explosive. Only dry the minimum amount necessary.[6]

-

Accurately weigh approximately 0.0010 g of the dried tetrazene.[6]

-

Carefully transfer the weighed tetrazene into a 100-mL volumetric flask.

-

Dilute to the mark with HPLC-grade methanol.

-

Stopper the flask and invert it several times until the tetrazene is completely dissolved.[6]

-

Immediately store the resulting stock solution in a freezer at -10°C to minimize degradation. The solution should be replaced weekly.[6]

-

2. Purification by Washing (Based on Synthesis Procedures)

During its synthesis, tetrazene is often purified by washing with a series of solvents, which confirms its low solubility in them.

-

Objective: To remove impurities from synthesized tetrazene.

-

Procedure:

-

Following precipitation from the reaction mixture, the solid product is collected by filtration.

-

The collected solid is washed sequentially with water, ethanol, and finally acetone.[7][8]

-

This process effectively removes residual reactants and by-products without dissolving a significant amount of the desired tetrazene product.

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for preparing a tetrazene standard solution in methanol as described in the EPA protocol.

Caption: Workflow for preparing a standard solution of tetrazene in methanol.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. winchester.com [winchester.com]

- 3. tetrazene explosive | 31330-63-9 [chemicalbook.com]

- 4. This compound CAS#: 31330-63-9 [m.chemicalbook.com]

- 5. solechem.eu [solechem.eu]

- 6. epa.gov [epa.gov]

- 7. Tetrazene–Characterization of Its Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Dimethylformamide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Investigation of Tetrazene's Zwitterionic Structure

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tetrazole moiety, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, is a cornerstone in modern medicinal chemistry. Its unique electronic properties and metabolic stability make it a highly effective bioisostere for the carboxylic acid group, a common functional group in many biologically active molecules.[1][2] This substitution can lead to improved pharmacokinetic profiles, such as enhanced metabolic stability and better oral bioavailability.[1] Consequently, the tetrazole ring is a key component in numerous FDA-approved drugs, including the antihypertensive agent Losartan and the antibacterial Cefotiam.[3][4]

While the tetrazole scaffold is prevalent in pharmaceuticals, the specific compound known as "tetrazene" (1-(5-tetrazolyl)-3-guanyl tetrazene hydrate) is primarily recognized for its application as a primary explosive used to sensitize priming compositions.[5] A critical aspect of tetrazene's solid-state chemistry is its existence as a zwitterion.[1][4][6] This guide provides a detailed technical overview of the experimental and analytical investigations into the zwitterionic structure of tetrazene, offering insights for researchers in both material science and pharmaceutical development who may be interested in the fundamental properties of complex nitrogen-rich heterocyclic compounds.

The Zwitterionic Structure of Tetrazene

In the solid state, tetrazene exists as the guanidinium (B1211019) zwitterion of 1-amino-1-[(1H-tetrazol-5-yl)azo]guanidine hydrate.[1][4][6] This structure is characterized by a formal positive charge on the guanidinium group and a negative charge on the tetrazole ring. This zwitterionic nature significantly influences its crystal packing, stability, and energetic properties. The existence of this structure has been unequivocally confirmed through single-crystal X-ray diffraction studies.[1][2][4][5]

Furthermore, investigations have revealed the existence of different polymorphic forms of tetrazene, designated as A, B, and a more recently characterized C form.[2][3][5] These polymorphs share the same fundamental zwitterionic molecular conformation but differ in their crystal packing.[1]

Quantitative Data

The investigation into tetrazene's zwitterionic structure has yielded specific quantitative data, primarily from X-ray crystallography and elemental analysis.

Crystallographic Data

Single-crystal X-ray diffraction has been the most definitive technique for elucidating the zwitterionic structure of tetrazene. The unit cell parameters for the 'C' form have been reported and are presented in Table 1.

| Parameter | Value (at 150 K)[5] | Value (at 293 K)[5] |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | Cc | Cc |

| a | 12.0461 Å | 12.070(5) Å |

| b | 9.3264 Å | 9.328(2) Å |

| c | 6.7419 Å | 6.815(2) Å |

| β | 98.835° | 99.210(7)° |

| Volume | 750 ų | 757.3(3) ų |

| Calculated Density | 1.667 g/cm³ | - |

While complete bond length and angle data for the entire tetrazene zwitterion is best obtained from the primary crystallographic publications (CCDC), Table 2 provides representative bond lengths for the aminoguanidinium cation, which is a key component of the zwitterionic structure.

| Bond | Observed Length (Å)[7] |

| C-N (average in guanidine (B92328) core) | ~1.32-1.33 |

Elemental and Spectroscopic Data

Elemental analysis of synthesized tetrazene confirms its chemical formula, C₂H₆N₁₀·H₂O. The experimental values align closely with the theoretical composition.

| Element | Theoretical Weight % | Experimental Weight %[8] |

| Carbon (C) | 12.77 | 12.74 |

| Hydrogen (H) | 4.29 | 4.30 |

| Nitrogen (N) | 74.44 | 74.30 |

| Oxygen (O) | 8.50 | 8.66 |

Vibrational spectroscopy (FTIR and Raman) is crucial for distinguishing between the different polymorphic forms of tetrazene. While the full dataset is available in the cited literature, it is noted that the largest spectral differences are observed in the N-H stretching region (3500–2800 cm⁻¹) and in several bands in the fingerprint region (1700–600 cm⁻¹).[3][9]

Experimental Protocols

Synthesis of Tetrazene

A common and optimized method for the synthesis of tetrazene involves the reaction of aminoguanidinium bicarbonate (AGB) with sodium nitrite (B80452) (NaNO₂) in an acidic medium.[10]

Materials:

-

Aminoguanidinium bicarbonate (AGB)

-

Sodium nitrite (NaNO₂)

-

Acetic acid

-

Water

Optimized Procedure: [10]

-

An aqueous solution of aminoguanidinium bicarbonate is prepared.

-

The pH of the AGB solution is adjusted to 5.0 using acetic acid.

-

A solution of sodium nitrite is added to the AGB solution. A molar ratio of AGB to NaNO₂ of 1.0:1.2 is typically used.

-

The reaction mixture is maintained at 35 °C with stirring for 6 hours.

-

The precipitated solid (tetrazene) is collected by filtration.

-

The product is washed with water and ethanol (B145695) and then dried at room temperature.

X-Ray Crystallography

Single-crystal and powder X-ray diffraction are used to determine the crystal structure and identify the polymorphic form.

Protocol Outline:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent or by controlled precipitation.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. Data is collected at a specific temperature (e.g., 150 K or 293 K) using a monochromatic X-ray source.[5]

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, revealing the atomic coordinates, bond lengths, and bond angles.

-

Powder X-Ray Diffraction (PXRD): For bulk material, PXRD is used to identify the crystalline phase by comparing the experimental diffraction pattern to calculated patterns from single-crystal data.[2][3]

Vibrational Spectroscopy (FTIR & Raman)

FTIR and Raman spectroscopy are employed to characterize the vibrational modes of the tetrazene molecule and to differentiate between polymorphs.[2][3][5]

Protocol Outline:

-

Sample Preparation: For FTIR, the sample is typically prepared as a KBr pellet. For Raman, the crystalline powder is placed directly under the laser source.

-

Data Acquisition: Spectra are recorded using a spectrometer over a specific range (e.g., 4000-400 cm⁻¹).

-

Spectral Analysis: The positions and relative intensities of the vibrational bands are analyzed. Isotopic labeling (e.g., with ¹⁵N) can be used to aid in the assignment of specific vibrational modes to different parts of the molecule.[2][3][5]

Logical Relationships in Tetrazene Polymorphism

The different polymorphic forms of tetrazene are related through thermodynamic and kinetic factors. The newly described C form is considered the primary reaction product, which can then transition to the A form.

The transition from the C form to the A form is influenced by factors such as temperature and the presence of water, with the A form being more stable under certain conditions.[2][3]

Conclusion

The investigation of tetrazene reveals a fascinating example of a zwitterionic structure in the solid state, confirmed primarily through X-ray crystallography. This intrinsic charge separation within the molecule governs its physical and chemical properties. While its primary application is in the field of energetic materials, the study of its structure and the tetrazole ring system provides valuable fundamental knowledge that is broadly applicable. For drug development professionals, understanding the physicochemical properties of the tetrazole moiety, including its capacity to form zwitterionic structures, is essential for the rational design of new therapeutic agents with optimized properties. Further computational studies on the tetrazene zwitterion could provide deeper insights into its electronic structure and reactivity, bridging the gap between its material properties and the fundamental chemistry of tetrazole-containing compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Tetrazene explosive - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. An advanced primary explosive and secondary explosive based on a zwitterionic pyrazole-triazole derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bibliotekanauki.pl [bibliotekanauki.pl]

The Discovery and Initial Synthesis of 1-(5-tetrazolyl)-4-guanyltetrazene Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-tetrazolyl)-4-guanyltetrazene hydrate (B1144303), commonly known as tetrazene, is a nitrogen-rich energetic material primarily utilized as a sensitizer (B1316253) in priming compositions for explosives.[1][2][3] This technical guide provides a comprehensive overview of its discovery and initial synthesis, presenting detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways and experimental workflows. The information is curated from historical patents, foundational texts in explosive chemistry, and contemporary research that has refined the synthesis and characterization of this compound.

Introduction

First prepared by Thiele in 1892, 1-(5-tetrazolyl)-4-guanyltetrazene hydrate has a long history in the field of energetic materials.[2] Its primary function is not as a standalone explosive but as an additive that increases the sensitivity of other primary explosives, such as lead styphnate, to ignition by impact or friction.[3] The synthesis of tetrazene involves the diazotization of an aminoguanidine (B1677879) salt, a reaction that has been optimized over the last century to improve yield and safety. This document will detail the seminal synthetic procedures and more recent, optimized methods, providing a clear and detailed resource for researchers.

Synthesis of 1-(5-tetrazolyl)-4-guanyltetrazene Hydrate

The foundational method for synthesizing 1-(5-tetrazolyl)-4-guanyltetrazene hydrate involves the reaction of an aminoguanidine salt with sodium nitrite (B80452) in an acidic aqueous solution.[2][3] The most commonly used starting materials are aminoguanidine bicarbonate or aminoguanidine nitrate.

General Reaction Scheme

The synthesis proceeds through the diazotization of the aminoguanidine cation, which then undergoes a complex series of reactions, likely involving cyclization to form the tetrazole ring and coupling to form the tetrazene chain.

Experimental Protocols

This method is adapted from established laboratory guides and reflects a common procedure for small-scale synthesis.[4]

Materials:

-

Aminoguanidine bicarbonate: 34 g

-

Glacial acetic acid: 15.7 g

-

Sodium nitrite: 27.6 g

-

Deionized water: 2500 ml

Procedure:

-

In a 3-liter flask, combine 34 g of aminoguanidine bicarbonate, 2500 ml of water, and 15.7 g of glacial acetic acid.

-

Warm the mixture on a steam bath with occasional shaking until all solids are dissolved.

-

Filter the solution and cool it to 30°C.

-

Add 27.6 g of solid sodium nitrite to the solution and swirl the flask to dissolve the nitrite.

-

Set the flask aside at room temperature. After 3 to 4 hours, shake the flask to initiate precipitation of the product.

-

Allow the mixture to stand for a total of 22 to 24 hours.

-

Wash the precipitate several times by decantation with water.

-

Transfer the product to a filter and wash thoroughly with water.

-

Dry the product at room temperature.

Recent studies have focused on optimizing reaction parameters to maximize the yield of tetrazene. The following protocol is based on an optimized procedure that reportedly achieves a yield of up to 83.7%.[1]

Materials:

-

Aminoguanidinium bicarbonate (AGB)

-

Sodium nitrite (NaNO₂)

-

Acetic acid

-

Deionized water

Procedure:

-

Prepare an aqueous solution of aminoguanidinium bicarbonate.

-

Adjust the pH of the AGB solution to 5.0 using acetic acid.

-

Maintain the reaction temperature at 35°C.

-

Add an aqueous solution of sodium nitrite to the AGB solution with a molar ratio of AGB to NaNO₂ of 1.0:1.2.

-

Allow the reaction to proceed for 6 hours with stirring.

-

Isolate the precipitated product by filtration.

-

Wash the product with water and then ethanol.

-

Dry the product under vacuum.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of 1-(5-tetrazolyl)-4-guanyltetrazene hydrate.

Table 1: Optimized Synthesis Parameters and Yield

| Parameter | Optimized Value |

| pH of AGB Solution | 5.0 |

| Reaction Temperature | 35°C |

| Reaction Time | 6 hours |

| Molar Ratio (AGB:NaNO₂) | 1.0:1.2 |

| Maximum Yield | 83.7% [1] |

Table 2: Elemental Analysis Data

| Element | Theoretical Weight % | Experimental Weight %[1] |

| Carbon (C) | 12.77 | 12.74 |

| Hydrogen (H) | 4.29 | 4.30 |

| Nitrogen (N) | 74.44 | 74.30 |

| Oxygen (O) | 8.50 | 8.66 |

Note: The slightly higher experimental percentages for hydrogen and oxygen may be attributed to the presence of atmospheric moisture.[1]

Table 3: Physical and Explosive Properties

| Property | Value |

| Chemical Formula | C₂H₆N₁₀·H₂O[3] |

| Molar Mass | 188.15 g/mol [3] |

| Appearance | Pale yellow/colorless crystal plates[3] |

| Density | 1.7 g/cm³[3] |

| Decomposition Temperature | 160°C[3] |

| Detonation Velocity | ~4000 m/s[3] |

Characterization

The synthesized 1-(5-tetrazolyl)-4-guanyltetrazene hydrate has been characterized using a variety of modern analytical techniques to confirm its structure and purity.

-

Elemental Analysis (EA): Confirms the empirical formula of the compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the molecular structure.[1]

-

Fourier Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule.[1]

-

X-ray Diffraction (XRD): Determines the crystal structure and has been used to identify different polymorphs (A, B, and C forms).[1][5]

-

Differential Scanning Calorimetry (DSC): Used to study the thermal properties, including the decomposition temperature.[1]

Conclusion

The synthesis of 1-(5-tetrazolyl)-4-guanyltetrazene hydrate, a compound of significant historical and practical importance in the field of energetic materials, is a well-established process. From its initial discovery by Thiele in 1892, the methodology has been refined to optimize yield and safety. This guide has provided a detailed overview of the key synthetic protocols, from classic laboratory methods to modern, optimized procedures. The included quantitative data and workflow diagrams offer a comprehensive resource for researchers and professionals working with this compound. As with all energetic materials, appropriate safety precautions must be strictly adhered to during synthesis and handling.

References

Methodological & Application

Application Note: Quantification of Tetrazene in Primers by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust analytical method for the quantification of tetrazene in primer compositions using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Tetrazene is a crucial component in many firearm primers, acting as a sensitizer (B1316253) for the primary explosive. Accurate quantification of tetrazene is essential for quality control in the manufacturing of ammunition and for forensic analysis. The described protocol adapts the well-established EPA Method 8331 for the analysis of tetrazene in a primer matrix, providing a selective and reliable quantification. This document is intended for researchers, scientists, and professionals in drug development and forensic science.

Introduction

Tetrazene (1-(5-tetrazolyl)-4-guanyltetrazene hydrate) is a high-energy material used to increase the impact sensitivity of primary explosives in firearm primers.[1][2] Primer mixtures are complex compositions, often containing lead styphnate, barium nitrate, antimony trisulfide, and other organic explosives, in addition to tetrazene.[1] The precise amount of tetrazene is critical to the performance and safety of the primer. Therefore, a reliable analytical method for its quantification is necessary. High-performance liquid chromatography (HPLC) offers a powerful tool for the separation and quantification of thermally labile and non-volatile compounds like tetrazene.[3]

This application note provides a detailed protocol for the extraction of tetrazene from primer compositions and its subsequent analysis by RP-HPLC with UV detection at 280 nm. The methodology is based on EPA Method 8331, which is a validated method for tetrazene analysis in environmental samples.[4] A key challenge in analyzing primers is the removal of interfering compounds from the complex matrix. A sequential extraction procedure is proposed to isolate tetrazene prior to HPLC analysis.

Experimental Protocol

Reagents and Materials

-

Methanol (B129727) (HPLC grade)[4]

-

Organic-free reagent water[4]

-

1-Decanesulfonic acid, sodium salt (HPLC grade)[4]

-

Acetic acid (glacial, reagent grade)[4]

-

Tetrazene analytical standard[4]

-

Acetone (B3395972) (HPLC grade)

-

Syringe filters (0.45 µm)

Instrumentation

-

HPLC system with a pump capable of 4000 psi

-

UV-Vis detector set at 280 nm[4]

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Autosampler

-

Chromatography data acquisition and processing software

Preparation of Solutions

-

Mobile Phase: Prepare a solution of 40% methanol and 60% water containing 2.44 g/L of 1-decanesulfonic acid, sodium salt. Adjust the pH to 3 with glacial acetic acid.[4]

-

Stock Standard Solution (approx. 100 mg/L): Accurately weigh approximately 10 mg of dried tetrazene analytical standard, dissolve it in and dilute to 100 mL with methanol in a volumetric flask. Store this solution at -10°C. Caution: Dry tetrazene is highly explosive.[4]

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to cover the expected concentration range of tetrazene in the samples.

Sample Preparation (Primer Mixtures)

This proposed sample preparation protocol is based on sequential extraction to remove common interferences in primer compositions.[5]

-

Accurately weigh approximately 250 mg of the primer mixture.

-

Step 1: Removal of Lead Styphnate and Barium Nitrate. Add 10 mL of ammonium acetate solution and vortex for 1 minute. Centrifuge and decant the supernatant. Repeat this step.

-

Step 2: Removal of Nitrocellulose and PETN. To the remaining solid, add 10 mL of acetone and vortex for 1 minute. Centrifuge and decant the supernatant. Repeat this step.

-

Step 3: Extraction of Tetrazene. To the remaining insoluble material, add a known volume of methanol, vortex for 5 minutes, and then centrifuge.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Analysis

-

Injection Volume: 100 µL

-

Flow Rate: 1.5 mL/min

-

Column Temperature: Ambient

-

Detection: UV at 280 nm

-

Run Time: Approximately 15 minutes. The retention time for tetrazene under these conditions is expected to be around 2.8 minutes.[4]

Quantitative Data

The following table summarizes the quantitative performance data for the analysis of tetrazene based on EPA Method 8331 in water and soil matrices. Method validation in a primer matrix is required to determine the specific performance characteristics.

| Parameter | Water Matrix | Soil Matrix |

| Estimated Quantitation Limit (EQL) | 7 µg/L | 1 mg/kg |

| Retention Time | ~2.8 min | ~2.8 min |

| Linearity Range | 6.2 - 1238 µg/L | - |

| Average Spike Recovery | 103% | - |

| Relative Standard Deviation (RSD) | ~2% | - |

Experimental Workflow Diagram

Caption: Experimental workflow for the quantification of tetrazene in primers.

Conclusion

The described HPLC method provides a reliable and selective approach for the quantification of tetrazene in primer compositions. The proposed sample preparation protocol is designed to remove common interferences present in such complex matrices. While the HPLC parameters are based on a validated EPA method, it is crucial to perform a full method validation for the analysis of tetrazene in the specific primer matrix to ensure accuracy and precision. This application note serves as a comprehensive guide for establishing a quality control or forensic analysis protocol for tetrazene in primers.

References

Application Notes and Protocols for Safe Handling and Storage of Tetrazene in a Research Laboratory

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Tetrazene is a highly sensitive primary explosive. These notes and protocols are intended as a guide for trained professionals in a controlled laboratory setting. A thorough, site-specific risk assessment must be conducted before handling this substance. Adherence to all institutional and regulatory safety protocols is mandatory.

Introduction

Tetrazene (1-(5-tetrazolyl)-4-guanyltetrazene hydrate) is an energetic material utilized to sensitize priming compositions.[1] Its high sensitivity to mechanical stimuli such as impact, friction, and heat, as well as to electrostatic discharge, necessitates meticulous handling and storage procedures to mitigate the risk of accidental initiation.[1][2] This document outlines the essential safety protocols for the handling and storage of tetrazene in a research laboratory environment.

Hazard Identification and Properties

Tetrazene is a pale yellow, crystalline solid.[1] It is classified as a UN 0114, Explosive, 1.1A, meaning it has a mass explosion hazard.[2] Prolonged exposure may also lead to occupational health issues such as rhinitis, dermatitis, and asthma.[1]

2.1 Physical and Chemical Properties

A summary of key quantitative data for tetrazene is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C₂H₆N₁₀·H₂O | [1] |

| Molar Mass | 188.15 g/mol | [1] |

| Appearance | Pale yellow/colorless crystal plates | [1] |

| Density | 1.7 g/cm³ | [1] |

| Decomposition Temperature | Decomposes at 160 °C; rapid decomposition around 90 °C | [1][3] |

| Impact Sensitivity | High; slightly more sensitive than mercury fulminate | [1] |

| Friction Sensitivity | High; 100% probability of ignition at 27N of frictional force | [1] |

| Detonation Velocity | ~4000 m/s | [1] |

2.2 Chemical Incompatibilities

Tetrazene is incompatible with a range of substances. Contact with these materials can lead to violent reactions or the formation of even more sensitive compounds.

-

Strong Oxidizing Agents: Can lead to explosive reactions.

-

Acids and Caustics: May cause decomposition or instability.[2]

-

Metal Salts: Can form other sensitive explosive compounds.[2]

-

Other Explosives: Should be stored separately from Class B & C explosives.[2]

Safe Handling Protocols

3.1 Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling tetrazene.

-

Eye/Face Protection: Safety glasses with side shields are mandatory. A face shield should be worn for operations with a higher risk of splashing.

-

Hand Protection: Chemical-resistant, non-sparking gloves (e.g., nitrile) are required.

-

Skin Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are essential.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved air-purifying respirator with HEPA cartridges is necessary.[2]

3.2 General Handling Precautions

-

Authorized Personnel Only: Access to areas where tetrazene is handled and stored must be restricted to trained and authorized personnel.

-

Work in a Designated Area: All handling of dry tetrazene should be conducted in a designated, well-ventilated area, preferably within a chemical fume hood equipped with a blast shield.

-

Keep Wetted: Whenever possible, tetrazene should be kept wetted with water or a water/alcohol mixture to reduce its sensitivity.[2] DO NOT ALLOW TO DRY unless absolutely necessary for the experimental procedure, and only in minute quantities.[2]

-

Avoid Mechanical Shock and Friction: Do not subject the material to grinding, impact, or friction.[2] Use non-sparking tools (e.g., made of wood, plastic, or non-ferrous metals).

-

Control Static Discharge: The work area must be grounded.[2] Use anti-static mats and wear appropriate footwear. Take precautionary measures against static discharges.

-

Small Quantities: Work with the smallest quantity of material necessary for the experiment.

-

No Eating or Drinking: Eating, drinking, and smoking are strictly prohibited in the laboratory.[2]

3.3 Spill and Emergency Procedures

-

Evacuate: In case of a spill, immediately evacuate all non-essential personnel from the area.

-

Isolate: Isolate the spill area for at least 500 meters (1/3 mile) in all directions.[4] For a large spill, consider an initial evacuation of 800 meters (1/2 mile).[4]

-

Eliminate Ignition Sources: Remove all sources of heat, sparks, open flames, and static discharge.[4]

-

Do Not Clean Up Dry: A spill of dry tetrazene represents a severe explosion hazard. Do not attempt to clean it up without specialist supervision.[4]

-

Wet the Spill: If it can be done safely and without creating additional friction, gently wet the spilled material with a fine water spray.

-

Fire: If tetrazene is involved in a fire, DO NOT FIGHT THE FIRE .[4] Evacuate the area for at least 1600 meters (1 mile) in all directions and let the fire burn.[4]

Storage Procedures

-

Designated Storage: Store in a dedicated, locked, and properly placarded explosives magazine or a designated cool, dry, and well-ventilated area.

-

Temperature Control: Do not store above 60°C (140°F).[2] Store in a cool place.[5]

-

Ignition Source Control: Store away from all sources of ignition, including heat, sparks, and open flames.[2]

-

Light Sensitivity: Protect from light.[2]

-

Segregation: Store away from incompatible materials as listed in section 2.2.[2]

-

Container: Keep in a tightly closed, properly labeled container.[5]

-

Wetted Storage: For long-term storage, it is recommended to keep the material wetted. The product has a 2-year storage life.[2]

Experimental Protocols

5.1 Protocol for Friction Sensitivity Testing (Based on BAM Method)

This protocol provides a general methodology for assessing the friction sensitivity of tetrazene. A specialized apparatus, such as a BAM friction tester, is required.

-

Apparatus Preparation: Ensure the BAM friction tester's porcelain plate and peg are clean and free from any contamination.

-

Sample Preparation: Use a very small, precisely measured amount of dry tetrazene.

-

Sample Placement: Carefully place the tetrazene sample on the roughened porcelain plate of the tester.

-

Applying Force: Position the porcelain peg on top of the sample. Apply a calibrated force to the peg by placing weights on the instrument's arm.

-

Initiation of Test: Activate the electric motor, which moves the porcelain plate back and forth under the stationary, weighted peg.

-

Observation: Observe for any signs of initiation, such as a spark, flame, or audible report.

-

Data Collection: Conduct a series of tests with varying weights to determine the lowest force at which initiation occurs and the force at which there is a 50% or 100% probability of initiation.[1]

-

Post-Test Cleaning: Carefully clean the apparatus according to the manufacturer's instructions, ensuring all explosive residue is removed.

5.2 Protocol for Impact Sensitivity Testing (Based on Ball Drop Method)

This protocol outlines a general procedure for determining the impact sensitivity of tetrazene using a ball drop tester.

-

Apparatus Setup: Ensure the ball drop impact tester is on a stable surface and the anvil is clean.

-

Sample Preparation: Prepare a small, unconfined sample of dry tetrazene.

-

Sample Placement: Place the sample on the polished steel block (anvil) of the tester.

-

Test Execution: A steel ball of a known mass is dropped from a specified height onto the sample.[6]

-